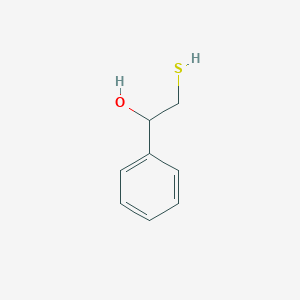

1-Phenyl-2-sulfanylethan-1-ol

Overview

Description

1-Phenyl-2-sulfanylethan-1-ol is a sulfur-containing organic compound that is part of a broader class of chemicals with potential applications in various fields, including pharmaceuticals, materials science, and catalysis. While the specific compound is not directly mentioned in the provided papers, the related research offers insights into the synthesis, molecular structure, and chemical properties of similar sulfur-containing aromatic compounds.

Synthesis Analysis

The synthesis of sulfur-containing compounds can be complex, involving multiple steps and various reagents. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding high yields of the desired products . Similarly, oligo(phenylene sulfide) chains have been modified with reactive groups such as chloro, bromo, iodo, and carboxyl to enhance reactivity, using oxidative polymerization and thermolysis techniques . These methods could potentially be adapted for the synthesis of 1-Phenyl-2-sulfanylethan-1-ol by incorporating the appropriate functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds is crucial for their properties and applications. For example, the crystal structures of certain dithia- and diselenadiazolyl radicals have been determined, revealing monoclinic space groups and specific intradimer separations . The conformational studies of sulfoxides have shown the importance of aryl/aryl interactions, which could also be relevant for understanding the structure of 1-Phenyl-2-sulfanylethan-1-ol . These studies highlight the significance of molecular geometry and intermolecular forces in the behavior of sulfur-containing molecules.

Chemical Reactions Analysis

The reactivity of sulfur-containing compounds can lead to a variety of chemical reactions. For instance, the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives has been explored, with some compounds exhibiting significant biological activity . The reactivity of these compounds is influenced by their molecular structure, which could provide insights into the types of chemical reactions that 1-Phenyl-2-sulfanylethan-1-ol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds are diverse and can be tailored for specific applications. Sulfonated poly(1,4-phenylene sulfide) has been used to create ion-exchange membranes with good oxidative stability and low methanol permeability . The synthesis of heterocyclic compounds with specific optical and thermal properties has also been reported . These properties are determined by the molecular structure and substituents present in the compounds, which would also be relevant for the analysis of 1-Phenyl-2-sulfanylethan-1-ol.

Scientific Research Applications

Application in Wine Aroma Analysis

1-Phenyl-2-sulfanylethan-1-ol plays a role in the aroma profile of Belgian white wines made from Chardonnay and Solaris grapes. This compound contributes to the grapefruit and gunflint aroma in wines, highlighting its significance in the sensory characteristics of beverages (Chenot et al., 2020).

Role in Chemical Synthesis

The compound is involved in hydroalumination reactions, where it undergoes transformations with carbonyl compounds. This process is crucial in organic synthesis, particularly in forming various organic compounds with potential applications in pharmaceuticals and materials science (Tanaka et al., 1990).

Influence in Beer Flavor Development

In the brewing industry, derivatives of 1-Phenyl-2-sulfanylethan-1-ol, like 2-sulfanylethyl acetate, are significant in developing the flavor profile of beers. This compound is produced during fermentation and storage, influencing the roasted or burnt-like flavors in beer (Kankolongo Cibaka et al., 2017).

Advancements in Glycosylation Techniques

This compound is instrumental in stereoselective glycosylations, a crucial process in synthesizing biologically important oligosaccharides. Its use has streamlined the synthesis of complex sugar molecules, which are vital in drug development and biochemistry research (Kim et al., 2005).

Material Science and Polymer Chemistry

The compound is used in the functionalization of polymers, such as hydroxy-terminated polybutadiene. This modification improves the stability and mechanical properties of the polymers, expanding their potential applications in various industries, including automotive and aerospace (Pleska et al., 2002).

Involvement in Oxidative Reactions

1-Phenyl-2-sulfanylethan-1-ol is involved in oxidation reactions, as demonstrated in studies exploring the conversion of secondary and tertiary alcohols to ketones. Understanding these reactions is crucial in developing new synthetic methodologies and chemical processes (Moodie et al., 1987).

Application in Catalysis

This compound plays a role in catalysis, as seen in its involvement in the synthesis of various organic compounds. Catalysis is a fundamental aspect of chemical reactions, crucial in developing efficient and sustainable chemical processes (Karimi-Jaberi et al., 2012).

properties

IUPAC Name |

1-phenyl-2-sulfanylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADYZKYNBSDWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-sulfanylethan-1-ol | |

CAS RN |

28713-50-0 | |

| Record name | 1-phenyl-2-sulfanylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)

![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)